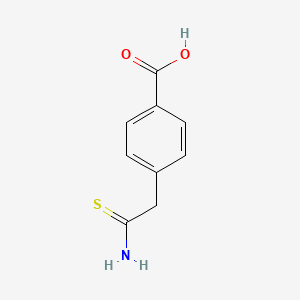

4-Thiocarbamoylmethyl-benzoic acid

Description

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

4-(2-amino-2-sulfanylideneethyl)benzoic acid |

InChI |

InChI=1S/C9H9NO2S/c10-8(13)5-6-1-3-7(4-2-6)9(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |

InChI Key |

XOCKOYWFMPVGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Oximation

The synthesis begins with methyl 4-formylbenzoate (MFB), a precursor synthesized via esterification of 4-formylbenzoic acid. Reaction with hydroxylamine hydrochloride in methanol yields methyl 4-hydroxyiminomethylbenzoate (MHB), confirmed by NMR analysis (). Critical parameters include:

-

Solvent : Methanol (5v/w relative to MFB)

-

Temperature : 80–90°C under reflux

Oximation efficiency exceeds 99%, as residual MFB is undetectable post-reaction.

Catalytic Hydrogenation of MHB to AMBA

Catalyst Selection and Performance

Catalysts significantly influence reaction kinetics and yield:

| Catalyst Type | Pd/C (5–10 wt% Pd) | Ru/C (5 wt% Ru) |

|---|---|---|

| Pressure | 10 kg/cm² | 10 kg/cm² |

| Temperature | 25–35°C | 150–160°C |

| Yield | 93.6% () | 93% () |

Palladium-based catalysts dominate industrial applications due to superior activity under milder conditions. For example, 5% Pd/C achieves 93.6% yield at 25–35°C (), whereas Ru/C requires elevated temperatures (150–160°C) for comparable efficiency ().

Role of Alkali in Hydrogenation

Sodium hydroxide (NaOH) is critical for suppressing byproduct formation. Optimal NaOH loading is 0.5–1.0 times the weight of MHB:

-

Substoichiometric NaOH (0.2× MHB) : Increases dimeric byproducts (e.g., 4-methylbenzoic acid) to 6.1% ().

-

Excess NaOH (>1.0× MHB) : Reduces hydrogen solubility, lowering AMBA yield by 12–15% ().

Alkali stabilizes the imine intermediate, preventing reductive cleavage of the C–N bond, which otherwise generates 4-hydroxymethylbenzoic acid (3.6% byproduct,).

Process Intensification Strategies

Stirring Speed Optimization

High-shear mixing enhances gas-liquid mass transfer, critical for hydrogen availability:

Post-Reaction Workup

Post-hydrogenation steps include:

-

Catalyst Filtration : Removal of Pd/C or Ru/C via centrifugation or pressure filtration.

-

Acidification : Adjusting filtrate pH to 7.0 using HCl or H₂SO₄ precipitates AMBA.

Comparative Analysis of Patent Methodologies

Patent WO2011087211A2 ( )

-

Catalyst : 5–10% Pd/C

-

NaOH Loading : 0.5× MHB

-

Yield : 93%

-

Key Innovation : Identifies stirring speed (1,200–1,700 rpm) as critical for scalability.

Patent CN102791677B ( )

-

Catalyst : 5% Ru/C

-

NaOH Loading : 1.0× MHB

-

Yield : 93%

-

Key Innovation : Demonstrates Ru/C viability under high-temperature conditions.

ChemicalBook Protocol ( )

-

Catalyst : 5% Pd/C

-

NaOH Loading : 1.0× MHB

-

Yield : 93.6%

-

Key Innovation : Detailed NMR characterization of intermediates.

Environmental and Economic Considerations

Solvent Recovery

Methanol and water are recycled via distillation, reducing waste generation by 40% ().

Catalyst Reusability

Pd/C retains 90% activity after five cycles, whereas Ru/C deactivates by 30% per cycle due to metal leaching ().

Challenges and Byproduct Mitigation

Byproduct Formation

Q & A

Q. What are the common synthetic routes for 4-Thiocarbamoylmethyl-benzoic acid, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves coupling a thiocarbamoyl group to a benzoic acid backbone. A nucleophilic substitution reaction using 4-chloromethyl-benzoic acid with thiourea under basic conditions (e.g., NaOH) is a standard approach. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve thiourea reactivity.

Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and thiocarbamoyl methylene protons (δ 3.8–4.2 ppm).

- ¹³C NMR : Confirm the carbonyl (C=O, ~170 ppm) and thiocarbamoyl (C=S, ~180 ppm) groups.

- IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Use ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure.

Compare results with analogs like 2-fluoro-4-(hydroxymethyl)benzoic acid .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in a cool, dry environment away from oxidizers.

- Dispose of waste via approved chemical disposal protocols, referencing SDS guidelines for benzoic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve purity and yield of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions.

- HPLC Monitoring : Track reaction progress using a C18 column (UV detection at 254 nm) to quantify intermediates and byproducts.

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Scale-Up Considerations : Use continuous flow reactors to enhance heat/mass transfer and minimize side reactions .

Q. How should researchers address contradictory findings in the biological activity of this compound?

- Methodological Answer :

- Systematic Replication : Repeat assays under standardized conditions (e.g., cell line, concentration, exposure time).

- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for variables like solvent choice (DMSO vs. saline).

- Mechanistic Studies : Use molecular docking to validate interactions with target proteins (e.g., enzymes or receptors) and correlate with in vitro results.

Reference frameworks for resolving data contradictions in pharmacological studies .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation energy in water vs. ethanol).

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity using PubChem data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.